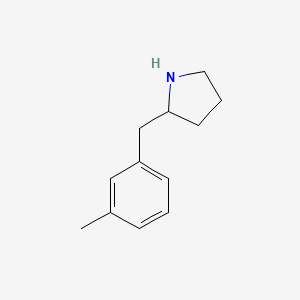

2-(3-Methylbenzyl)pyrrolidine

Descripción general

Descripción

2-(3-Methylbenzyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 3-methylbenzyl group. Pyrrolidines are known for their significant role in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds in drug design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Another method involves the reductive amination of 3-methylbenzaldehyde with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with catalysts such as palladium on carbon can facilitate the hydrogenation steps in the synthesis. Additionally, process optimization techniques like temperature and pressure control are employed to maximize the production rate and purity of the compound.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The secondary amine in 2-(3-Methylbenzyl)pyrrolidine undergoes alkylation and acylation under standard conditions. For example:

-

Boc Protection : Reaction with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane yields the Boc-protected derivative, enhancing solubility for subsequent reactions.

-

Benzylation : Alkylation with benzyl bromide in the presence of NaH produces N-benzylated derivatives, useful in peptide synthesis.

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | DCM, RT, 12 h | Boc-2-(3-Methylbenzyl)pyrrolidine | 85% | |

| N-Benzylation | BnBr, NaH | THF, 0°C → RT, 6 h | N-Benzyl-2-(3-Methylbenzyl)pyrrolidine | 78% |

Oxidation and Ring-Opening Reactions

The pyrrolidine ring undergoes oxidation to form intermediates for cycloaddition or decomposition:

-

Cyclobutane Formation : Oxidative treatment with hypervalent iodine(III) reagents generates 1,1-diazene intermediates, leading to nitrogen extrusion and cyclobutane products via a singlet 1,4-biradical pathway .

-

Diene Synthesis : N-Atom removal via hypervalent iodine-mediated oxidation yields conjugated dienes (e.g., 1,3-pentadiene derivatives) with >90% stereoretention .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclobutane Formation | PhI(OAc)₂, NH₃ | CH₃CN, 40°C, 24 h | Cyclobutane derivative | 72% | |

| Diene Synthesis | NIS, TMDS | DCE, 80°C, 12 h | 1,3-Pentadiene | 91% |

Dipolar Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as an azomethine ylide precursor:

-

Iridium-Catalyzed Reactions : Reductive activation with IrCl(CO)(PPh₃)₂ generates unstabilized ylides, enabling regioselective cycloadditions with electron-deficient alkenes (e.g., acrylates) .

| Dienophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl acrylate | IrCl(CO)(PPh₃)₂, TMDS | THF, RT, 6 h | Pyrrolidine-fused cycloadduct | 88% |

Functionalization via C–H Activation

Recent studies highlight C–H functionalization at the pyrrolidine ring:

-

δ-Amination : Iodine-mediated δ-C–H amination forms N-unprotected pyrrolidines with 90% diastereoselectivity .

-

Hydroalkylation : Co-catalyzed hydroalkylation of 3-pyrrolines yields C2- or C3-alkylated derivatives .

| Reaction Type | Catalyst/Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| δ-C–H Amination | I₂, NH₂OTHP | DCE, 60°C, 8 h | 5-Amino-pyrrolidine derivative | 82% |

Comparative Reactivity with Analogues

The 3-methylbenzyl group sterically hinders reactions at the pyrrolidine nitrogen compared to simpler pyrrolidines. For example:

-

Reactivity with Electrophiles : Slower acylation kinetics (k = 0.12 M⁻¹s⁻¹) vs. unsubstituted pyrrolidine (k = 0.45 M⁻¹s⁻¹) due to steric effects.

-

Stereochemical Outcomes : Chiral centers influence diastereoselectivity in cycloadditions (up to 95% ee) .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- 2-(3-Methylbenzyl)pyrrolidine serves as a versatile building block for synthesizing more complex organic molecules. Its structure facilitates various reactions, making it valuable in the development of new compounds.

Applications in Material Science

- The compound is utilized in the synthesis of polymers and other materials, where its pyrrolidine ring contributes to the mechanical properties and thermal stability of the resulting materials .

Pharmacological Potential

- Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities such as:

- Anticancer Effects : Studies have shown that certain pyrrolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

- Cholinesterase Inhibition : This compound has been explored for its potential to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease .

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential use in developing new antibiotics .

Medicinal Chemistry

Drug Development

- The five-membered pyrrolidine ring is recognized for its ability to modulate biological activity through stereochemistry. This feature is crucial in drug design, particularly for targeting specific receptors or enzymes .

Case Studies

- A notable study highlighted the synthesis of pyrrolidine derivatives that act as dual agonists at peroxisome proliferator-activated receptors (PPARs), showing promise for treating metabolic disorders like type 2 diabetes .

- Another investigation focused on the synthesis of pyrrolidine-based compounds that selectively inhibit cholinesterases, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding SAR

- The effectiveness of this compound as a pharmacophore is closely tied to its molecular structure. Variations in substituents on the pyrrolidine ring can significantly alter biological activity and binding affinity to target proteins .

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Pyrrolidine Derivative A | AChE Inhibitor | 0.029 |

| Pyrrolidine Derivative B | Anticancer | 0.041 |

| Pyrrolidine Derivative C | Antimicrobial | 0.087 |

Mecanismo De Acción

The mechanism of action of 2-(3-Methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The 3-methylbenzyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: The parent compound without the 3-methylbenzyl group.

N-Benzylpyrrolidine: A similar compound with a benzyl group instead of a 3-methylbenzyl group.

2-(4-Methylbenzyl)pyrrolidine: A structural isomer with the methyl group at the 4-position of the benzyl ring.

Uniqueness

2-(3-Methylbenzyl)pyrrolidine is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its analogs.

Actividad Biológica

2-(3-Methylbenzyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound this compound consists of a pyrrolidine ring substituted with a 3-methylbenzyl group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial activity. In particular, studies have shown that various pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

A comparative analysis of several pyrrolidine derivatives revealed that those with specific structural features, such as hydroxyl or heteroaryl groups, tend to enhance antibacterial efficacy. For instance, compounds containing a pyrrolidine-2,3-dione core were identified as potent inhibitors against PBP3, a key target in Pseudomonas aeruginosa .

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Antibacterial | Pseudomonas aeruginosa | |

| Pyrrolidine-2,3-dione | Inhibitor | PBP3 | |

| Aminopropyl derivatives | Antibacterial | Various bacteria |

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications to the pyrrolidine ring and substituents can significantly alter its biological activity. For example, the introduction of different functional groups can enhance binding affinity to bacterial targets or modulate toxicity profiles.

A study highlighted that structural variations in pyrrolidine derivatives led to differing levels of antibacterial activity, indicating the importance of precise molecular design in drug development .

Case Study 1: Inhibition of PBP3

A focused library screening involving 2455 compounds identified several pyrrolidine derivatives as effective inhibitors of PBP3. Among these, compounds with a pyrrolidine-2,3-dione core demonstrated over 60% inhibition at a concentration of 100 µM. This finding underscores the potential for developing new antibacterial agents based on the pyrrolidine scaffold .

Case Study 2: Antimicrobial Activity

Another investigation into aminopropyl-substituted carbapenems showed potent in vitro and in vivo activity against a range of bacteria, including MRSA and Pseudomonas aeruginosa. The study emphasized the role of the pyrrolidine ring in enhancing antimicrobial efficacy .

Propiedades

IUPAC Name |

2-[(3-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-12-6-3-7-13-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEQLPGVHXUHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287444 | |

| Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-61-5 | |

| Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.